molecular formula C23H14ClFN4O3 B2713844 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207016-93-0

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2713844
CAS No.: 1207016-93-0
M. Wt: 448.84
InChI Key: NOFXDHIZGDMWSV-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One significant application of compounds related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is in antitumor research. A study by Maftei et al. (2013) synthesized and tested natural product analogs containing a 1,2,4-oxadiazole ring for antitumor activity against various cell lines. The compound 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis and Chemical Properties

The synthesis of related 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid, was described by Tran et al. (2005). This process involved the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).

AMPA and Kainate Receptor Antagonists

Colotta et al. (2006) reported on the study of new 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists. They found that the presence of the free 3-hydroxy group is crucial for good affinity at investigated receptors, and some 6-heterocyclic moieties yielded AMPA-selective antagonists (Colotta et al., 2006).

Carbon Dioxide Fixation

In a study by Kimura et al. (2012), a simple tungstate was used as a catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones. This process could convert various 2-aminobenzonitriles into the corresponding quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 (Kimura et al., 2012).

Antibacterial Activity

Malik et al. (2011) explored quinazolinediones as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. Their research indicated that these compounds exhibit higher MIC values than fluoroquinolones but lower MICs for fluoroquinolone-resistant gyrA mutants (Malik et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 4-chlorophenyl isocyanate and subsequent cyclization with hydrazine hydrate to form the oxadiazole ring.", "Starting Materials": [ "7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "4-chlorophenyl isocyanate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The urea derivative is then cyclized with hydrazine hydrate to form the oxadiazole ring.", "Step 3: The final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, is obtained after purification and isolation." ] }

CAS No.

1207016-93-0

Molecular Formula

C23H14ClFN4O3

Molecular Weight

448.84

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H14ClFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31)

InChI Key

NOFXDHIZGDMWSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F

solubility

not available

Origin of Product

United States

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